molecular formula C32H39NO2 B042395 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone CAS No. 43076-30-8

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone

Cat. No. B042395
CAS RN: 43076-30-8
M. Wt: 469.7 g/mol
InChI Key: YCADFOXVGUGHRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, aiming at constructing the complex framework of the butyrophenone derivative with specific functional groups. For example, an asymmetric synthesis approach for N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy achieved a high overall yield and enantiomeric excess, demonstrating the efficiency of modern synthetic techniques in producing complex molecular architectures (Chung et al., 2005).

Molecular Structure Analysis

X-ray crystallography studies reveal detailed insights into the molecular structures of compounds with tert-butyl and piperidine motifs. These studies provide valuable information on the spatial arrangement of atoms and the molecular geometry, crucial for understanding the compound's reactivity and interactions with other molecules. For instance, the crystal structure of tert-butyl piperidine-1-carboxylates shows significant insights into the compound's configuration and intermolecular interactions, highlighting the importance of structural analysis in chemical research (Didierjean et al., 2004).

Scientific Research Applications

Synthetic Routes and Chemical Properties

Research on compounds structurally related to 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone, such as Vandetanib, sheds light on the synthetic pathways and chemical properties of these complex molecules. The graphical synthetic routes of Vandetanib were explored, revealing various steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution. This comprehensive study provides insights into the efficient production of similar compounds, highlighting their commercial value and potential in industrial applications (Mi, 2015).

Environmental Behavior and Degradation

The environmental occurrence, fate, and behavior of parabens, which share structural similarities with the phenolic groups in 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone, have been extensively studied. These studies provide a foundation for understanding how similar compounds might behave in aquatic environments, including their biodegradability, potential as endocrine disruptors, and the formation of halogenated by-products. Such insights are crucial for evaluating the environmental impact of chemical compounds and designing strategies for their mitigation (Haman et al., 2015).

Applications in N-Heterocycle Synthesis

The utility of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been reviewed, highlighting its role in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodology is pivotal in the synthesis of natural products and compounds with therapeutic potential, indicating the importance of tert-butyl groups in chemical synthesis and pharmaceutical applications (Philip et al., 2020).

Antioxidant Properties and Environmental Impact

The review on synthetic phenolic antioxidants (SPAs), including those with tert-butyl groups, focuses on their environmental occurrence, human exposure, and toxicity. SPAs like 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone might exhibit similar properties, including potential hepatic toxicity and endocrine-disrupting effects. This research underscores the need for understanding the environmental and health impacts of chemical compounds, advocating for the development of safer alternatives (Liu & Mabury, 2020).

properties

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29,35H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCADFOXVGUGHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195676
Record name 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone

CAS RN

43076-30-8
Record name 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone
Source European Chemicals Agency (ECHA)
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Record name 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL)BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

reacting azacyclonol with 4 -chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone to yield terfenadone free-base;
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